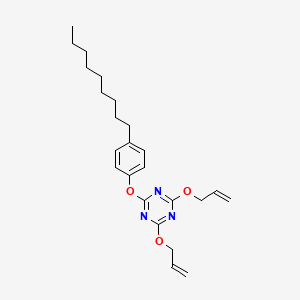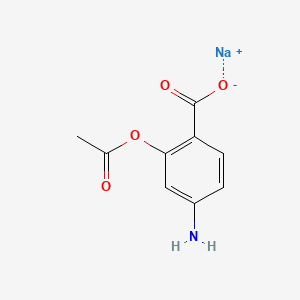
Salicylic acid, 4-amino-, acetate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-pas-natrium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of para-aminosalicylic acid, which is commonly used in the treatment of tuberculosis. The compound’s unique properties make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-pas-natrium typically involves the acetylation of para-aminosalicylic acid. The reaction is carried out by treating para-aminosalicylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of Acetyl-pas-natrium involves large-scale acetylation processes. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetyl-pas-natrium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases and are carried out at elevated temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetyl-pas-natrium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Acetyl-pas-natrium involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of folic acid in bacteria, thereby exerting its antimicrobial effects. The compound binds to the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Para-aminosalicylic acid: The parent compound of Acetyl-pas-natrium, used in the treatment of tuberculosis.
Acetylsalicylic acid:
N-acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
Acetyl-pas-natrium is unique due to its specific acetylation, which enhances its stability and modifies its biological activity. Unlike its parent compound, para-aminosalicylic acid, Acetyl-pas-natrium has improved pharmacokinetic properties, making it more effective in certain therapeutic applications.
Properties
CAS No. |
102338-90-9 |
|---|---|
Molecular Formula |
C9H8NNaO4 |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
sodium;2-acetyloxy-4-aminobenzoate |
InChI |
InChI=1S/C9H9NO4.Na/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13;/h2-4H,10H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
LRGBJMGTXPCKNU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)N)C(=O)[O-].[Na+] |
Related CAS |
102338-89-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



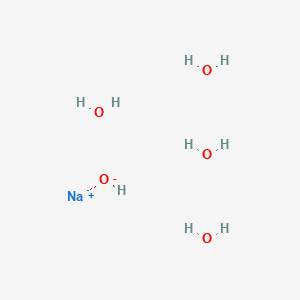
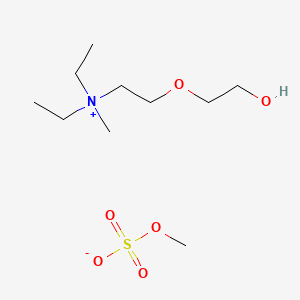
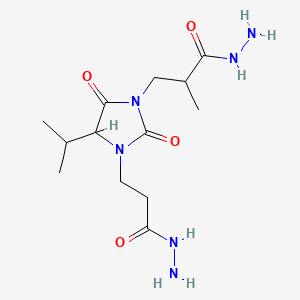
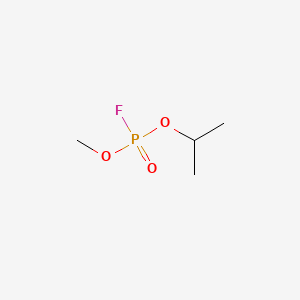

![2-[(2,2-Diethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12675831.png)
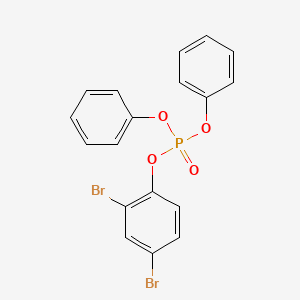

![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
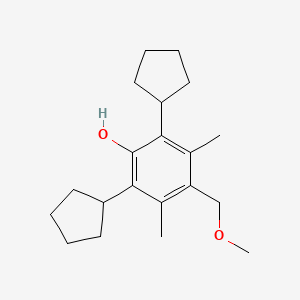
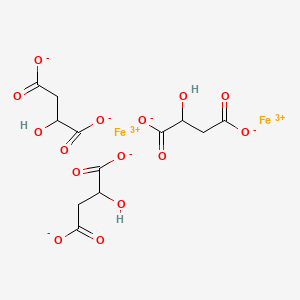
![Triphenyl[2-(pyrrolidin-2-YL)ethyl]phosphonium bromide](/img/structure/B12675858.png)
